molecular formula C11H12ClFO B1324703 4'-Chloro-2,2-dimethyl-3'-fluoropropiophenone CAS No. 898766-30-8

4'-Chloro-2,2-dimethyl-3'-fluoropropiophenone

Cat. No. B1324703
M. Wt: 214.66 g/mol
InChI Key: IZBWVJXROFOWMT-UHFFFAOYSA-N
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Description

The compound "4'-Chloro-2,2-dimethyl-3'-fluoropropiophenone" is not directly mentioned in the provided papers. However, the papers do discuss various halogenated compounds and their synthesis, which can provide insights into the chemical behavior and synthetic pathways that might be relevant for the compound . For instance, the synthesis of halogenated phenylboronic acids and phenyl chloroformates suggests a broader context of halogenated aromatic compounds being of interest for their potential applications in drug development and material science .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, often starting with commercially available precursors. For example, the synthesis of 4-((2-fluoro-5-pyridyl)dimethylsilyl)phenylboronic acid and its derivatives

Scientific Research Applications

Crystal Structures and Nonlinear Optics

4'-Chloro-2,2-dimethyl-3'-fluoropropiophenone and its derivatives have been studied for their potential in creating materials for octupolar nonlinear optics (NLO). Researchers have investigated the crystal structures and packing of related compounds, highlighting the presence of hydrogen bonds and the noncentrosymmetric nature of these compounds. Such structures are promising for NLO applications due to their ability to facilitate second harmonic generation (SHG), a key property in the development of advanced optical materials (Boese et al., 2002).

Biocatalysis

The compound has been subject to biocatalytic reduction studies using Saccharomyces cerevisiae as a whole cell biocatalyst. These studies have optimized the conditions for the reduction reaction, demonstrating the biocatalytic potential of S. cerevisiae in converting 4'-chloro-2,2-dimethyl-3'-fluoropropiophenone to less harmful products. This biocatalysis approach is essential for developing eco-friendly and sustainable chemical synthesis processes (이해룡 et al., 2011).

Molecular Geometry and Chemical Reactivity

Research has also focused on the synthesis, spectral analysis, and quantum chemical studies of chloro- and fluoro- derivatives of compounds similar to 4'-chloro-2,2-dimethyl-3'-fluoropropiophenone. These studies provide insights into the molecular geometry, chemical reactivity, and electronic structure of these compounds, which are crucial for understanding their behavior in various chemical reactions and potential applications in material science (Satheeshkumar et al., 2017).

Environmental Remediation

The degradation of aromatic organic pollutants, including chloro- and fluoro- derivatives, has been explored using sonochemical methods. Such studies reveal the potential of using ultrasound to mineralize pollutants into less harmful substances, offering a promising approach for environmental remediation and the treatment of industrial waste (Goskonda et al., 2002).

Fluoroionophores and Metal Ion Detection

Derivatives of 4'-chloro-2,2-dimethyl-3'-fluoropropiophenone have been developed as fluoroionophores for detecting metal ions. These compounds exhibit specific binding to metal ions such as Zn^2+ and Cd^2+, demonstrating their potential in creating sensitive and selective sensors for metal ion detection in various applications, including environmental monitoring and biomedical research (Hong et al., 2012).

Safety And Hazards

For safety and hazards information, it’s best to refer to the Material Safety Data Sheet (MSDS) of the compound. Unfortunately, the MSDS for 4’-Chloro-2,2-dimethyl-3’-fluoropropiophenone was not available in the web search results .

properties

IUPAC Name

1-(4-chloro-3-fluorophenyl)-2,2-dimethylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClFO/c1-11(2,3)10(14)7-4-5-8(12)9(13)6-7/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZBWVJXROFOWMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C1=CC(=C(C=C1)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90642473
Record name 1-(4-Chloro-3-fluorophenyl)-2,2-dimethylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90642473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Chloro-2,2-dimethyl-3'-fluoropropiophenone

CAS RN

898766-30-8
Record name 1-(4-Chloro-3-fluorophenyl)-2,2-dimethylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90642473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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